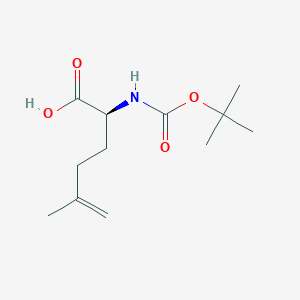

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid

CAS No.:

Cat. No.: VC13573102

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO4 |

|---|---|

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | (2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |

| Standard InChI | InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h9H,1,6-7H2,2-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 |

| Standard InChI Key | XIWUKCHYUNMNFR-VIFPVBQESA-N |

| Isomeric SMILES | CC(=C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

| SMILES | CC(=C)CCC(C(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(=C)CCC(C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol. The compound’s backbone consists of a six-carbon chain featuring a double bond at the 5-position and a methyl substituent on the same carbon. The Boc group protects the amino functionality at the 2-position, while the carboxylic acid terminus enables participation in condensation reactions .

Stereochemical Configuration

The (S) configuration at the α-carbon ensures chirality, which is critical for its role in asymmetric synthesis. This configuration influences the compound’s interaction with biological targets and its incorporation into peptide sequences . Nuclear Magnetic Resonance (NMR) spectroscopy confirms the stereochemistry, with distinct coupling constants observed for vicinal protons adjacent to the chiral center .

Key Structural Data

The double bond at C5 introduces rigidity into the hydrocarbon chain, reducing conformational flexibility and enhancing stability against enzymatic degradation.

Synthesis and Reaction Pathways

Stereochemical Control

Chiral auxiliaries or catalysts ensure enantioselectivity during the Mannich reaction. For instance, using (R)- or (S)-configured starting materials directs the stereochemical outcome at the α-carbon .

Alternative Routes

-

Enzymatic Resolution: Lipases or esterases resolve racemic mixtures, though yields are moderate.

-

Solid-Phase Synthesis: Immobilized resins facilitate iterative coupling for peptide incorporation .

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

δ 5.69 (d, J = 15.6 Hz, 1H, CH=CH)

-

δ 4.93–4.54 (m, 2H, NHBoc and α-CH)

-

δ 1.40 (s, 9H, Boc tert-butyl)

-

δ 172.1 (COOH)

-

δ 155.3 (Boc carbonyl)

-

δ 122.4 (CH=CH)

High-Performance Liquid Chromatography (HPLC)

HPLC analysis (C18 column, 254 nm) confirms >98% purity, with a retention time of 10.3 minutes under gradient elution (MeCN/H₂O) .

Mass Spectrometry

-

Calculated for C₁₂H₂₁NO₄ [M+H]⁺: 244.1549

-

Observed: 244.1552

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The compound’s vinylogous structure introduces β-strand mimetics into peptides, stabilizing secondary structures and enhancing protease resistance . For example, incorporating it into oligomers improves binding affinity for protein targets by up to 10-fold compared to natural amino acids .

Pharmaceutical Intermediates

(S)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid serves as a precursor to kinase inhibitors and antiviral agents. Its Boc group is selectively deprotected under acidic conditions (e.g., TFA/DCM), enabling sequential coupling in drug candidates .

Industrial Scale Production

Large-scale synthesis (>100 g) employs continuous-flow reactors to optimize temperature control and reduce side reactions. Typical yields exceed 75% under optimized conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume